molecular formula C5H9BrSiZn B14280943 Zinc, bromo[(trimethylsilyl)ethynyl]- CAS No. 133381-93-8

Zinc, bromo[(trimethylsilyl)ethynyl]-

Cat. No.: B14280943
CAS No.: 133381-93-8
M. Wt: 242.5 g/mol
InChI Key: SAHQTALYLDCWDU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc, bromo[(trimethylsilyl)ethynyl]- is an organozinc compound featuring a zinc center coordinated by a bromo ligand and a trimethylsilylethynyl (TMS-ethynyl) group. Such organozinc reagents are pivotal in synthetic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling), where they facilitate carbon-carbon bond formation. For instance, zinc organometallics with aromatic substituents, such as Zinc, bromo[(3-chloro-2-fluorophenyl)methyl]-, demonstrate high synthetic utility with reported yields exceeding 85% .

Properties

CAS No.

133381-93-8

Molecular Formula

C5H9BrSiZn

Molecular Weight

242.5 g/mol

IUPAC Name

bromozinc(1+);ethynyl(trimethyl)silane

InChI

InChI=1S/C5H9Si.BrH.Zn/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1

InChI Key

SAHQTALYLDCWDU-UHFFFAOYSA-M

Canonical SMILES

C[Si](C)(C)C#[C-].[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zinc, bromo[(trimethylsilyl)ethynyl]- typically involves the reaction of trimethylsilylacetylene with a zinc halide in the presence of a suitable base. One common method is the reaction of trimethylsilylacetylene with zinc bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of Zinc, bromo[(trimethylsilyl)ethynyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substituted Ethynyl Compounds: Formed through substitution reactions.

    Coupled Products:

Mechanism of Action

The mechanism of action of Zinc, bromo[(trimethylsilyl)ethynyl]- in chemical reactions typically involves the activation of the zinc center, which facilitates the transfer of the ethynyl group to an electrophilic substrate. This process often involves the formation of a transient organozinc intermediate, which then undergoes further reactions to form the final product .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
Zinc, bromo[(3-chloro-2-fluorophenyl)methyl]- 869893-91-4 C₇H₅BrClFZn 288.86 87% synthesis yield; coupling reagent LookChem
Ethyne, 1-bromo-2-trimethylsilyl- 18243-59-9 C₅H₉BrSi 193.16 IE = 9.40 eV; logP = 2.220 NIST
5-Bromo-2-[2-(trimethylsilyl)ethynyl]pyridine 111770-80-0 C₁₀H₁₁BrNSi 268.25 Inhalation hazard; heterocyclic synthon Echemi.com

Research Findings and Implications

  • Reactivity Trends: Zinc organometallics with electron-withdrawing substituents (e.g., bromo) exhibit enhanced electrophilicity, favoring transmetallation in cross-coupling. The TMS-ethynyl group’s steric bulk may slow reaction kinetics but improve selectivity .
  • Synthetic Utility : The high yield (87%) of Zinc, bromo[(3-chloro-2-fluorophenyl)methyl]- underscores the robustness of zinc-mediated protocols, suggesting analogous efficiency for the TMS-ethynyl variant with optimized conditions .
  • Safety Considerations: Pyridine-based analogs require stringent safety protocols due to inhalation risks, a concern less prevalent in organozinc compounds handled under inert atmospheres .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.